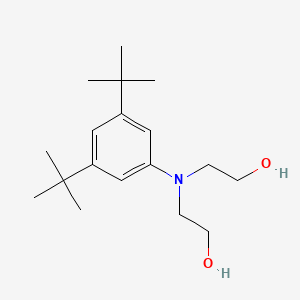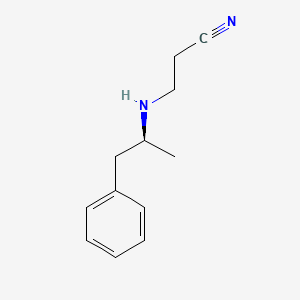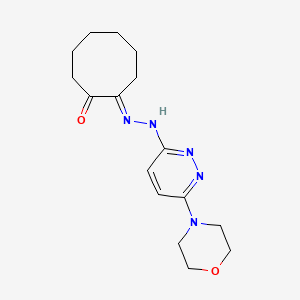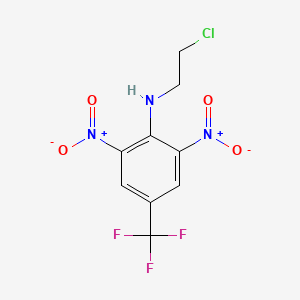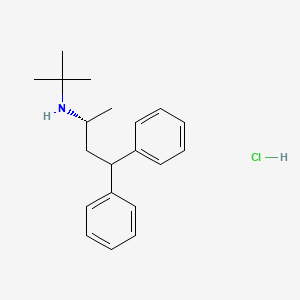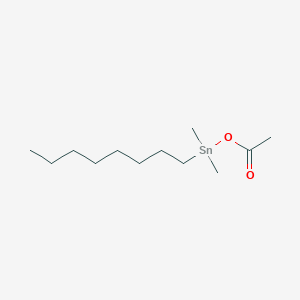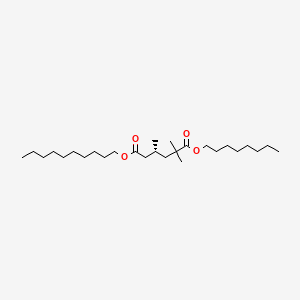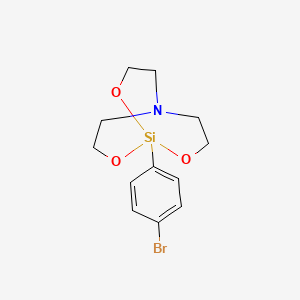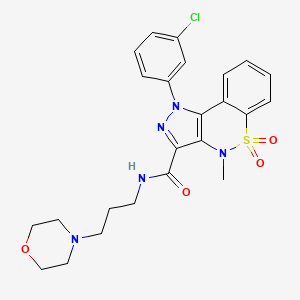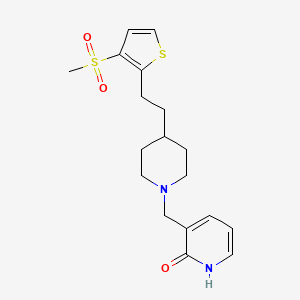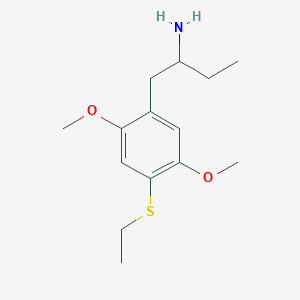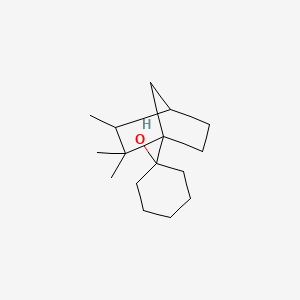
Indisan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indisan is a synthetic compound widely used in various industries, including fragrance and flavor production. It is known for its unique aromatic properties and is often used as a substitute for natural sandalwood oil. This compound is chemically classified as an isobornyl cyclohexanol derivative, which contributes to its distinctive scent profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Indisan typically involves the cyclization of isobornyl acetate followed by hydrogenation. The process begins with the esterification of camphene to form isobornyl acetate. This intermediate is then subjected to cyclization under acidic conditions to yield isobornyl cyclohexene. Finally, hydrogenation of isobornyl cyclohexene in the presence of a palladium catalyst produces this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
化学反応の分析
Types of Reactions
Indisan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isobornyl cyclohexanone.
Reduction: Reduction of this compound can yield isobornyl cyclohexanol.
Substitution: this compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Isobornyl cyclohexanone
Reduction: Isobornyl cyclohexanol
Substitution: Halogenated derivatives of this compound
科学的研究の応用
Indisan has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of cyclohexanol derivatives and their reactivity.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in topical formulations due to its pleasant aroma and potential therapeutic effects.
Industry: Widely used in the fragrance and flavor industry as a substitute for natural sandalwood oil.
作用機序
The mechanism of action of Indisan primarily involves its interaction with olfactory receptors, which are responsible for detecting scents. The molecular structure of this compound allows it to bind effectively to these receptors, producing a characteristic sandalwood-like aroma. Additionally, its potential antimicrobial activity is thought to be due to its ability to disrupt microbial cell membranes.
類似化合物との比較
Indisan is often compared to other isobornyl cyclohexanol derivatives, such as Sandela and Mysorol. These compounds share similar aromatic properties but differ in their chemical structures and synthesis methods. This compound is unique in its specific scent profile and its widespread use as a sandalwood oil substitute.
List of Similar Compounds
- Sandela
- Mysorol
- Isobornyl cyclohexanol
- Santal A
- Santalex T
This compound stands out due to its high purity and consistent quality, making it a preferred choice in the fragrance and flavor industry.
特性
CAS番号 |
80748-58-9 |
|---|---|
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC名 |
1-(2,2,3-trimethyl-1-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-12-13-7-10-15(11-13,14(12,2)3)16(17)8-5-4-6-9-16/h12-13,17H,4-11H2,1-3H3 |
InChIキー |
JMLPIRYUSKIOGR-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCC(C2)(C1(C)C)C3(CCCCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


